molecular formula C6H8N2O B105479 5-Amino-2-methoxypyridine CAS No. 6628-77-9

5-Amino-2-methoxypyridine

Cat. No.: B105479
CAS No.: 6628-77-9
M. Wt: 124.14 g/mol
InChI Key: UUVDJIWRSIJEBS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxypyridine typically involves the nitration of 2-methoxypyridine followed by reduction. One common method includes the following steps :

    Nitration: 2-Methoxypyridine is nitrated using a mixture of sulfuric acid and nitric acid at low temperatures to form 2-methoxy-5-nitropyridine.

    Reduction: The nitro group in 2-methoxy-5-nitropyridine is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .

Properties

IUPAC Name

6-methoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-9-6-3-2-5(7)4-8-6/h2-4H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUVDJIWRSIJEBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20216484
Record name Pyridine, 5-amino-2-methoxy-
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Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6628-77-9
Record name 5-Amino-2-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6628-77-9
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Record name 6-Methoxy-3-pyridinylamine
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Record name 6628-77-9
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Record name Pyridine, 5-amino-2-methoxy-
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Record name 6-methoxy-3-pyridylamine
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Record name 6-METHOXY-3-PYRIDINYLAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 5-amino-2-methoxypyridine?

A: this compound is an aromatic amine with a methoxy group and an amino group substituted on a pyridine ring. While its molecular weight and exact spectroscopic data aren't provided in the excerpts, its structure allows it to act as both a hydrogen bond donor and acceptor. [] This duality plays a crucial role in its ability to form diverse crystal structures, particularly with halogen bond donors like 1,4-diiodotetrafluorobenzene (TFIB). []

Q2: How does this compound interact with other molecules in crystal formation?

A: Research shows this compound participates in both halogen bonding and hydrogen bonding. [] For instance, it forms cocrystals with TFIB where the amino group acts as a halogen bond acceptor and simultaneously as a hydrogen bond donor. [] This versatility allows the creation of complex 2D and 3D network structures. []

Q3: What is the significance of the different colored phases observed in this compound ester amide of squaric acid ethyl ester?

A: This compound exhibits a temperature-dependent phase transition. [] At room temperature (298K), it exists as a yellow solid with a noncentrosymmetric structure characterized by moderate NH...O=C hydrogen bonds. [] Heating to 200°C induces a transition to a red amorphous phase. [] This change in physical properties is likely linked to alterations in intermolecular interactions and molecular packing. Further investigation using linear-polarized IR spectroscopy can provide insights into the structural rearrangements occurring during this phase transition. []

Q4: How does this compound behave as a building block in synthesizing larger molecules?

A: this compound serves as a versatile precursor in organic synthesis. The Ullmann–Fetvadjian condensation utilizes its reactivity to create polycyclic naphthyridines. [] Specifically, reacting it with β-naphthol and paraformaldehyde results in cyclization, forming 10-methoxynaphtho[2,1-b][1,5]naphthyridine. [] Similarly, reactions with 4-hydroxycoumarin yield corresponding benzopyranonaphthyridines. [] This highlights its potential in constructing more complex heterocyclic systems.

Q5: What are the potential applications of this compound in material science?

A: Research suggests that derivatives of this compound, like its squaric acid ester amide, demonstrate potential in nonlinear optical (NLO) applications. [] The unique structural features, including its pseudo-layered structure and the presence of hydrogen bonding networks, contribute to its promising NLO properties. [] Further studies on its optical properties and potential applications in areas like optical switching and frequency conversion are warranted.

Q6: How does this compound interact with chloranilic acid in different solvents?

A: this compound acts as an electron donor and forms a charge transfer (CT) complex with chloranilic acid, an electron acceptor. [] This interaction results in a pink solution irrespective of the solvent used (ethanol, methanol, or acetonitrile). [] Interestingly, the stoichiometry of the complex differs in solution (1:1) and solid state (2:1). [] This highlights the influence of solvent polarity and crystal packing forces on complex formation and stability.

Q7: What research tools are valuable in studying this compound and its derivatives?

A7: Researchers utilize a range of techniques, including:

  • Spectroscopy: FTIR, UV-Vis, and NMR provide insights into structural features, electronic transitions, and molecular interactions. [, , ]
  • Thermal analysis: Differential scanning calorimetry helps understand phase transitions and thermal stability. []
  • X-ray diffraction: This technique elucidates crystal structures and intermolecular interactions in cocrystals. []
  • Computational chemistry: Simulations and calculations can be used to predict molecular properties, reaction mechanisms, and explore structure-activity relationships. []

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